2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol - 88014-15-7

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol

Catalog Number: EVT-367664
CAS Number: 88014-15-7
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol” is a chemical compound . It is a derivative of 3,4-dihydroisoquinolin-2(1H)-one, which belongs to the class of nitrogen-containing heterocyclic compounds . These compounds are a core structural component in various biologically active compounds .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, a related compound, has been achieved using the Castagnoli–Cushman reaction . This method has been used to create 59 derivatives of this scaffold for plant disease management .

Molecular Structure Analysis

The molecular structure of “2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol” is complex, with a molecular formula of C23H20N2O5S . It includes a 3,4-dihydroisoquinolin-2(1H)-yl group, a sulfonyl group, and a benzoyl group .

Chemical Reactions Analysis

The Castagnoli–Cushman reaction has been used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . The results of bioassay indicated that their antioomycete activity against Pythium recalcitrans was superior to the antifungal activity against other phytopathogens .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 436.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 5 .

(S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide

Compound Description: This compound is an inhibitor of protein arginine methyltransferase 5 (PRMT5) and has been investigated for its potential as a treatment for osteoporosis. [] In vitro studies have demonstrated that this compound attenuates RANKL-induced osteoclast differentiation by inhibiting NF-κB nuclear translocation, suppressing F-actin ring formation and bone resorption. []

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

Compound Description: This compound is a highly selective sigma-2 receptor ligand, demonstrating significant selectivity over the sigma-1 receptor and various neurotransmitter receptor sites. [] CM398 displays favorable drug-like properties, including rapid absorption, adequate oral bioavailability, and promising antinociceptive effects in rodent models of inflammatory pain. []

Relevance: This compound is structurally related to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol through the presence of the 3,4-dihydroisoquinoline moiety. While 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol possesses a simple ethanol substituent on the isoquinoline nitrogen, CM398 incorporates a longer butyl linker connecting the isoquinoline to a 3-methyl-1H-benzo[d]imidazol-2(3H)-one group. [] The presence of methoxy groups on the dihydroisoquinoline ring system in CM398 further differentiates it from the target compound.

2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)

Compound Description: LY3154207 acts as a novel, potent, and subtype-selective positive allosteric modulator (PAM) of the dopamine D1 receptor, demonstrating a distinct pharmacological profile compared to orthosteric agonists. [] This compound overcomes the challenges associated with catechol-based orthosteric agonists and is currently in phase 2 clinical trials for Lewy Body Dementia. []

N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652)

Compound Description: SB269652 acts as a bitopic ligand, engaging one protomer of a dopamine D2 receptor dimer to allosterically inhibit dopamine binding at the other protomer. [] This negative allosteric modulator activity makes SB269652 a valuable tool in understanding D2 receptor pharmacology. []

Relevance: SB269652 and 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol share the fundamental 3,4-dihydroisoquinolin-2(1H)-yl structural element. In SB269652, this moiety is connected via an ethyl linker to a cyclohexyl group, which is further substituted with an indole-2-carboxamide group. [] The presence of a cyano group at position 7 of the dihydroisoquinoline ring system further distinguishes SB269652 from the target compound.

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives

Compound Description: This series of compounds, particularly compound 12k, exhibits potent inhibition of P-glycoprotein (P-gp), a transporter protein implicated in multidrug resistance. [] These compounds reverse P-gp-mediated drug efflux, enhance the efficacy of various cytotoxic agents, and demonstrate favorable pharmacological properties, including long duration of action and good oral bioavailability. []

Relevance: This group of compounds shares a structural resemblance with 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol, featuring the 3,4-dihydroisoquinolin-2(1H)-yl group linked to a substituted phenyl ring via an ethyl spacer. [] Unlike the target compound, these derivatives possess a quinazolin-4-amine substituent on the phenyl ring and methoxy groups on the dihydroisoquinoline moiety.

N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356)

Compound Description: CP-100,356 acts as a dual inhibitor of MDR1/BCRP efflux transporters, minimizing interference from P450 enzymes and OATP1B1. [] This selectivity makes CP-100,356 a valuable tool for assessing the impact of MDR1 and BCRP efflux transporters on the oral absorption of drug candidates. []

1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone]

Compound Description: This compound represents a symmetrical bis-dihydroisoquinoline derivative synthesized from N1,N4-diphenethylterephthalamide through an intramolecular α-amidoalkylation reaction. []

Relevance: This compound is structurally related to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol as it contains two units of the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl group. [] Unlike the simple ethanol substituent found in the target compound, this compound links the dihydroisoquinoline units via a 1,4-phenylene bis(methanone) linker.

(S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide

Compound Description: Novel crystalline salts of this compound have been patented for their pharmaceutical applications, including methods of manufacture and potential therapeutic uses. []

5-Chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247)

Compound Description: SYA 40247 is a chiral compound that exhibits high affinity for the 5-HT7 receptor. [] The enantiomers of SYA 40247 have been separated and characterized to explore their individual binding affinities for potential therapeutic applications. []

Relevance: SYA 40247 shares a direct structural similarity with 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol, featuring the same 2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl moiety directly attached to a larger scaffold. [] In SYA 40247, this scaffold is a 5-chloro-2-methyl-2,3-dihydro-1H-inden-1-one group, differentiating it from the simpler structure of the target compound.

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids

Compound Description: This class of compounds exhibits potent and selective inhibition of aldo-keto reductase AKR1C3, a target for breast and prostate cancer treatment. [] The carboxylate group within these compounds interacts with the oxyanion hole of the enzyme, while the sulfonamide and dihydroisoquinoline moieties contribute to binding affinity and selectivity. []

N-benzyl 3,4-dihydropyridin-2(1H)-ones

Compound Description: This class of compounds represents a series of heteroaryl-fused analogs of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones. [] They are synthesized through a multistep process involving cross-coupling, cyclization, N-deprotection, and N-alkylation reactions, showcasing a versatile synthetic strategy for accessing diverse heterocyclic frameworks. []

Relevance: These compounds are considered structurally related to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol due to their shared structural motif, which is a six-membered nitrogen-containing heterocycle. While 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol contains a dihydroisoquinoline core, these analogs incorporate a dihydropyridine ring fused with various heteroaryl groups. []

4-Benzylidene-2-((1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives

Compound Description: This series of compounds was synthesized from 1,2,3,4-tetrahydroisoquinoline and evaluated for their antimicrobial activity. [] The bromine-substituted derivative exhibited a notable activity profile, indicating potential for further development as antimicrobial agents. []

6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines

Compound Description: This series of compounds acts as potent modulators of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). [] These compounds effectively reverse drug resistance in cancer cells by inhibiting P-gp efflux pump activity, enhancing the efficacy of anticancer drugs. []

Relevance: This group of compounds shares a core structural similarity with 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol, featuring the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl group linked to a 4-(1H‐1,2,3‐triazol‐1‐yl)phenyl moiety through an ethyl spacer. []

Properties

CAS Number

88014-15-7

Product Name

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c13-8-7-12-6-5-10-3-1-2-4-11(10)9-12/h1-4,13H,5-9H2

InChI Key

WLRXAYDWKJAYPS-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CCO

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.